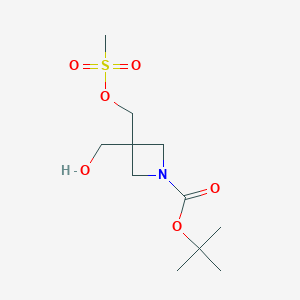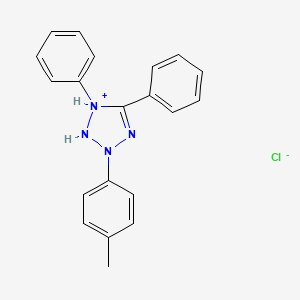
Diisopropyl (4-(trifluoromethyl)phenyl)boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl (4-(trifluoromethyl)phenyl)boronate is an organoboron compound with the molecular formula C13H18BF3O2 and a molecular weight of 274.08 g/mol . This compound is part of the boronic ester family and is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diisopropyl (4-(trifluoromethyl)phenyl)boronate typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with diisopropyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:
4−(CF3)C6H4B(OH)2+(iPrO)2B→4−(CF3)C6H4B(OiPr)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (4-(trifluoromethyl)phenyl)boronate is primarily used in Suzuki–Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction . This compound can undergo various types of reactions, including:
Oxidation: Conversion to the corresponding boronic acid.
Reduction: Formation of the corresponding borane.
Substitution: Replacement of the boronate group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound formed by the coupling of the arylboronate with an aryl halide .
Scientific Research Applications
Diisopropyl (4-(trifluoromethyl)phenyl)boronate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of diisopropyl (4-(trifluoromethyl)phenyl)boronate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronate is transferred to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Diisopropyl (4-(trifluoromethyl)phenyl)boronate can be compared with other boronic esters, such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Chlorophenylboronic acid
These compounds share similar reactivity in Suzuki–Miyaura coupling but differ in their electronic and steric properties, which can influence the reaction outcomes .
Properties
CAS No. |
474535-27-8 |
|---|---|
Molecular Formula |
C13H18BF3O2 |
Molecular Weight |
274.09 g/mol |
IUPAC Name |
di(propan-2-yloxy)-[4-(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C13H18BF3O2/c1-9(2)18-14(19-10(3)4)12-7-5-11(6-8-12)13(15,16)17/h5-10H,1-4H3 |
InChI Key |
HSDHWHRFLTULKM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


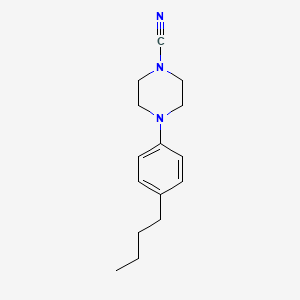


![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)
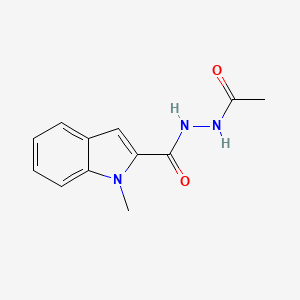

![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
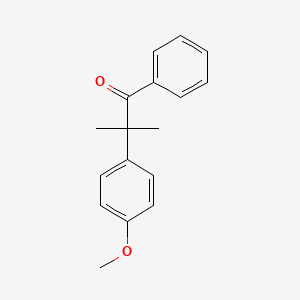

![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
